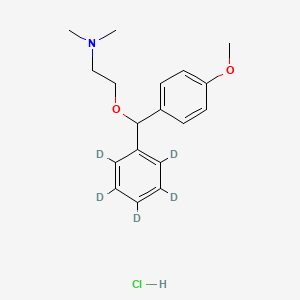

Medrylamine-d5 (hydrochloride)

Description

Historical Context of Deuterated Compound Utilization in Research

The story of deuterated compounds in research began with the discovery of deuterium (B1214612) itself in 1931 by American chemist Harold Urey, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgnist.gov Soon after, scientists began to explore the effects of isotopic substitution. Ernest Rutherford demonstrated the fusion of deuterium into helium in a 1934 experiment, noting the tremendous energy release. euro-fusion.org

The application of deuterium in medicinal chemistry and drug discovery began to take shape in the early 1960s with published works on deuterated versions of tyramine (B21549) and morphine. nih.gov However, it was not until the past two decades that the strategy of "deuterium switching"—replacing hydrogens with deuterium in existing drugs to improve their pharmacokinetic profiles—gained significant commercial and research interest. nih.gov This approach led to the first FDA-approved deuterated drug, deutetrabenazine, in 2017. nih.gov This milestone paved the way for further development, including the approval of the first de novo deuterated drug, deucravacitinib, in 2022, marking a new era where deuteration is an integral part of the drug discovery process from its early stages. nih.gov

Overview of Medrylamine-d5 (hydrochloride) as a Specific Deuterated Analogue for Research

Medrylamine-d5 (hydrochloride) is the deuterated analogue of Medrylamine hydrochloride, an antihistamine agent. wikipedia.orgscbt.com In this specific analogue, five hydrogen atoms in the phenyl group of the Medrylamine molecule have been replaced by deuterium atoms. This labeling makes it a valuable tool for research, particularly as an internal standard in quantitative analytical studies. Its non-deuterated counterpart, Medrylamine, is related to diphenhydramine (B27). wikipedia.org The primary application of Medrylamine-d5 (hydrochloride) in a research context is as a labeled antibacterial agent, used to facilitate accurate quantification in complex samples.

Table 1: Comparison of Hydrogen Isotopes

| Property | Protium (¹H) | Deuterium (²H or D) |

|---|---|---|

| Atomic Number | 1 | 1 |

| Protons | 1 | 1 |

| Neutrons | 0 | 1 |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Stability | Stable | Stable |

| Natural Abundance | ~99.98% | ~0.0156% |

Table 2: Chemical Properties of Medrylamine and its Deuterated Analogue

| Compound | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Medrylamine | C₁₈H₂₃NO₂ | 285.39 |

| Medrylamine Hydrochloride | C₁₈H₂₄ClNO₂ | 321.84 |

| Medrylamine-d5 (hydrochloride) | C₁₈H₁₉D₅ClNO₂ | ~326.87 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO2 |

|---|---|

Molecular Weight |

326.9 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |

InChI Key |

ZLOMYDCFJHNHGM-REAAFBMTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Incorporation Strategies for Medrylamine D5 Hydrochloride

Precursor Synthesis and Derivatization Approaches

The synthesis of Medrylamine-d5 initiates with the preparation of its key deuterated intermediate: diphenyl(phenyl-d5)methanol. Two primary synthetic routes are commonly employed for this purpose: the Grignard reaction and the reduction of a deuterated ketone.

Grignard Reaction Approach:

A widely utilized method involves the Grignard reaction between a deuterated aryl halide and an aromatic aldehyde. bartleby.comwikipedia.orgchemicalforums.com Specifically, bromobenzene-d5 (B116778) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, phenyl-d5-magnesium bromide. bartleby.com This organometallic intermediate is then reacted with benzaldehyde. The nucleophilic phenyl-d5 group attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup with a dilute acid, like hydrochloric acid, protonates the alkoxide to yield diphenyl(phenyl-d5)methanol. bartleby.comwikipedia.org

Table 1: Key Reactants in the Grignard Synthesis of Diphenyl(phenyl-d5)methanol

| Reactant | Role |

|---|---|

| Bromobenzene-d5 | Source of the deuterated phenyl ring |

| Magnesium (Mg) | Forms the Grignard reagent |

| Benzaldehyde | Electrophile attacked by the Grignard reagent |

| Anhydrous Ether | Solvent for the Grignard reaction |

Reduction Approach:

An alternative pathway to diphenyl(phenyl-d5)methanol involves the reduction of a deuterated benzophenone (B1666685) precursor. zenodo.orgpitt.edusciencemadness.org In this approach, benzophenone-d5 is reduced using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4). zenodo.orgpitt.edusciencemadness.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). zenodo.orgpitt.edu The hydride from the borohydride attacks the carbonyl carbon of benzophenone-d5, and upon workup, the desired deuterated alcohol is obtained.

Once the diphenyl(phenyl-d5)methanol precursor is synthesized, the next step is the formation of the ether linkage, commonly achieved through a Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com The deuterated alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with a suitable haloalkane, typically 2-(dimethylamino)ethyl chloride, via an SN2 reaction to form the free base of Medrylamine-d5. wikipedia.orgmasterorganicchemistry.com

The final step is the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the Medrylamine-d5 free base in an organic solvent with hydrogen chloride (either as a gas or dissolved in a solvent like ether).

Deuteration Methodologies and Reaction Kinetics

The primary strategy for introducing the deuterium (B1214612) atoms into the Medrylamine structure is through the use of an isotopically labeled starting material, namely bromobenzene-d5. This approach ensures high levels of deuterium incorporation at specific, predetermined positions.

While direct deuterium exchange reactions on the final Medrylamine molecule are not the preferred method for this specific isotopologue due to potential lack of regioselectivity, the synthesis of the deuterated precursors themselves can involve exchange reactions. For instance, the preparation of bromobenzene-d5 can be achieved through methods that involve the exchange of hydrogen for deuterium on a benzene (B151609) ring prior to bromination.

The kinetics of the Grignard reaction are influenced by factors such as the purity of the magnesium, the dryness of the solvent and glassware, and the reaction temperature. The formation of the Grignard reagent is an exothermic process, and its initiation can sometimes be sluggish. bartleby.com The subsequent Williamson ether synthesis follows SN2 kinetics, meaning the reaction rate is dependent on the concentrations of both the alkoxide and the alkyl halide. wikipedia.org

The regiochemistry of deuteration in Medrylamine-d5 is precisely controlled by the use of bromobenzene-d5 as a starting material. This ensures that all five deuterium atoms are located on one of the phenyl rings.

The synthesis of Medrylamine-d5 generates a chiral center at the carbon atom bearing the two phenyl rings and the ether oxygen. The synthetic methods described, such as the Grignard reaction and the reduction of benzophenone, are not stereoselective and will produce a racemic mixture of the (R)- and (S)-enantiomers of Medrylamine-d5. If a specific enantiomer is required, a chiral resolution step or an asymmetric synthesis would be necessary.

Purification and Isolation Techniques for Deuterated Products

After the synthesis, the crude Medrylamine-d5 hydrochloride must be purified to remove any unreacted starting materials, byproducts, and inorganic salts. A common method for purifying amine hydrochlorides is recrystallization. mt.comresearchgate.net The choice of solvent is crucial for effective recrystallization; it should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. mt.com Mixtures of solvents, such as ethanol and diethyl ether, are often employed to achieve the desired solubility profile.

The purification process can be monitored by techniques such as thin-layer chromatography (TLC) to assess the removal of impurities. The final product is typically isolated by filtration and dried under vacuum to remove any residual solvent.

Analytical Characterization of Synthetic Intermediates and Final Product Purity

A comprehensive analytical approach is essential to confirm the identity, purity, and isotopic enrichment of the synthetic intermediates and the final Medrylamine-d5 (hydrochloride) product. This typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for verifying the incorporation of deuterium. huji.ac.il

¹H NMR: In the ¹H NMR spectrum of Medrylamine-d5, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The integration of the remaining proton signals will be consistent with the expected number of protons in the non-deuterated parts of the molecule. researchgate.net For instance, the signals for the non-deuterated phenyl group, the methine proton, the methylene (B1212753) groups of the ethylamino chain, and the methyl groups will be present with their characteristic chemical shifts and splitting patterns. researchgate.nethmdb.ca

²H NMR: A ²H NMR spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms. huji.ac.il The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

Table 2: Expected ¹H NMR Spectral Data for Medrylamine

| Protons | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (non-deuterated) | 7.2-7.5 | Multiplet |

| Methine (-CH-) | ~5.3 | Singlet |

| Methylene (-O-CH₂-) | ~3.6 | Triplet |

| Methylene (-CH₂-N-) | ~2.7 | Triplet |

Infrared (IR) Spectroscopy:

IR spectroscopy can provide evidence of deuterium incorporation through the observation of carbon-deuterium (C-D) stretching vibrations. orgchemboulder.comlibretexts.orgthieme-connect.de Aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org Upon deuteration, these bands are replaced by C-D stretching vibrations which appear at a lower frequency, typically around 2250 cm⁻¹, due to the heavier mass of deuterium. nih.gov

Raman Spectroscopy:

Similar to IR spectroscopy, Raman spectroscopy can be used to detect the C-D stretching vibrations in the deuterated phenyl ring. researchgate.netscispace.com The isotopic shift of the Raman frequencies provides a clear indication of successful deuteration. scispace.com Raman spectroscopy can be particularly useful for analyzing the vibrational modes of the aromatic ring and can offer complementary information to IR spectroscopy. researchgate.net

By employing these synthetic and analytical techniques, Medrylamine-d5 (hydrochloride) can be prepared with a high degree of chemical and isotopic purity, making it a valuable tool for various research applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Medrylamine-d5 (hydrochloride) |

| Medrylamine |

| Diphenhydramine (B27) |

| Diphenyl(phenyl-d5)methanol |

| Bromobenzene-d5 |

| Phenyl-d5-magnesium bromide |

| Benzaldehyde |

| Benzophenone-d5 |

| Sodium borohydride |

| 2-(dimethylamino)ethyl chloride |

| Sodium hydride |

| Hydrogen chloride |

| Diethyl ether |

| Tetrahydrofuran |

| Methanol |

Chromatographic Assessment of Synthetic Purity

The final synthetic product, Medrylamine-d5 (hydrochloride), requires rigorous assessment of its chemical and isotopic purity. Chromatographic techniques are fundamental in this evaluation, providing detailed insights into the presence of the desired deuterated compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary methods employed for this purpose.

The purity analysis focuses on several key aspects:

Identification and Quantification of the Active Pharmaceutical Ingredient (API): Confirming the presence of Medrylamine-d5 and determining its concentration.

Detection of Impurities: Identifying any by-products, starting materials, or reagents remaining from the synthesis.

Isotopic Enrichment Analysis: Verifying the degree of deuterium incorporation and identifying any partially deuterated or non-deuterated species.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of Medrylamine-d5 (hydrochloride) due to its high resolution and sensitivity. A typical HPLC method would involve a reversed-phase column to separate the polar Medrylamine-d5 from non-polar impurities.

Table 1: Illustrative HPLC Method Parameters for Medrylamine-d5 (hydrochloride) Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these illustrative conditions, a sample of synthesized Medrylamine-d5 (hydrochloride) would be analyzed. The resulting chromatogram would ideally show a major peak corresponding to the deuterated product and potentially minor peaks indicating impurities.

Table 2: Representative HPLC Purity Data for a Synthesized Batch of Medrylamine-d5 (hydrochloride)

| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.8 | 1,500 | 0.05 | Unknown Impurity |

| 2 | 4.5 | 2,985,000 | 99.8 | Medrylamine-d5 |

| 3 | 6.2 | 6,000 | 0.15 | Starting Material |

The data in Table 2 illustrates a high purity batch, with the Medrylamine-d5 peak accounting for 99.8% of the total peak area. The retention time of the main peak would be confirmed against a certified reference standard of Medrylamine-d5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

While HPLC is excellent for assessing chemical purity, GC-MS is invaluable for confirming the isotopic enrichment of Medrylamine-d5. In this technique, the sample is vaporized and separated by the GC, and then the components are ionized and detected by the mass spectrometer. The mass-to-charge ratio (m/z) of the ions allows for the differentiation between the deuterated compound and its non-deuterated counterpart.

The mass spectrum of the main peak would be analyzed to confirm the presence of the molecular ion corresponding to Medrylamine-d5. The five deuterium atoms would result in a molecular weight increase of 5 atomic mass units compared to the non-deuterated Medrylamine.

Table 3: Illustrative Mass Spectrometry Data for Isotopic Enrichment of Medrylamine-d5

| Compound | Expected m/z (M+) | Observed m/z (M+) | Relative Abundance (%) |

| Medrylamine (d0) | 255.16 | 255.2 | < 0.1 |

| Medrylamine-d5 | 260.20 | 260.2 | > 99.9 |

The illustrative data in Table 3 demonstrates a very high level of isotopic enrichment, with the abundance of the non-deuterated (d0) species being negligible. This confirms the successful incorporation of the deuterium atoms during the synthesis. The combination of these chromatographic methods provides a comprehensive assessment of the purity and isotopic identity of the synthesized Medrylamine-d5 (hydrochloride), ensuring its suitability for further applications.

Advanced Analytical Methodologies Utilizing Medrylamine D5 Hydrochloride

Role as an Internal Standard in Quantitative Analytical Techniques

The primary application of Medrylamine-d5 (hydrochloride) in analytical chemistry is its use as an internal standard. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and reliable quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard, such as Medrylamine-d5, to a sample. osti.govwikipedia.org This "isotope dilution" forms the basis of the method. The key principle is that the isotopically labeled standard is chemically identical to the analyte, meaning it behaves the same way during sample preparation and analysis. wikipedia.org

After the addition of the standard and equilibration with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer distinguishes between the analyte and the isotopically labeled standard based on their mass-to-charge ratio difference. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately calculated. osti.gov IDMS is considered a primary method of measurement due to its high accuracy and precision, as it effectively compensates for sample loss during preparation and fluctuations in instrument signal. researchgate.net

In the development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods, Medrylamine-d5 is instrumental for the accurate quantification of diphenhydramine (B27) in complex matrices such as biological fluids. nih.govnih.gov LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

During method development, specific precursor-to-product ion transitions for both diphenhydramine and Medrylamine-d5 are identified and optimized. nih.govnih.gov The chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are tailored to achieve good separation of the analyte from other matrix components. nih.govmdpi.com The use of a stable isotope-labeled internal standard like Medrylamine-d5 is crucial because it co-elutes with the analyte, experiencing similar ionization effects in the mass spectrometer's source, which is a significant advantage for correcting matrix effects. nih.gov

Table 1: Key Parameters in LC-MS/MS Method Development

| Parameter | Description | Relevance of Medrylamine-d5 |

| Precursor/Product Ion Selection | Identification of specific mass transitions for quantification. | Provides a distinct mass shift for selective detection. |

| Chromatographic Separation | Optimization of column and mobile phase for analyte resolution. | Co-elution with the analyte allows for effective correction of matrix effects. |

| Linearity and Range | Establishing the concentration range over which the method is accurate. | Ensures consistent response ratio over the calibration curve. |

| Precision and Accuracy | Assessing the closeness of repeated measurements and the closeness to the true value. | Minimizes variability introduced during sample processing and analysis. |

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. researchgate.netnih.govnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like Medrylamine-d5 is the most effective way to compensate for these matrix effects. nih.gov

Because Medrylamine-d5 has nearly identical chemical and physical properties to diphenhydramine, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the impact of these effects can be normalized, leading to a significant improvement in analytical precision and accuracy. nih.govresearchgate.net Studies evaluating matrix effects often involve comparing the response of the analyte in the presence and absence of the matrix, and the consistent response ratio when using an isotopic internal standard demonstrates the method's robustness. nih.gov

Table 2: Impact of Medrylamine-d5 on Analytical Precision

| Analytical Parameter | Without Internal Standard | With Medrylamine-d5 Internal Standard |

| Relative Standard Deviation (RSD) | Higher variability due to matrix effects and sample preparation inconsistencies. | Significantly lower RSD due to effective normalization. |

| Accuracy | Prone to significant bias (over or underestimation). | High accuracy, as matrix effects are effectively compensated. |

| Limit of Quantification (LOQ) | May be higher due to signal suppression. | Improved sensitivity and lower LOQ. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique where Medrylamine-d5 can be employed as an internal standard. nih.gov In GC-MS, compounds are vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer. mdpi.commdpi.com For compounds like diphenhydramine, derivatization may be necessary to improve their volatility and chromatographic behavior. nih.gov

The use of Medrylamine-d5 in GC-MS follows the same principles as in LC-MS/MS. It is added to the sample prior to extraction and derivatization, and its distinct mass spectrum allows for accurate quantification of the target analyte. nih.gov The internal standard corrects for any variability in the derivatization reaction, injection volume, and ionization in the MS source. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

While the primary role of Medrylamine-d5 is as an internal standard in mass spectrometry, the presence of deuterium (B1214612) also has implications for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. mdpi.com The substitution of protons with deuterium atoms at specific positions in a molecule can simplify proton NMR (¹H NMR) spectra by removing the signals of the deuterated protons. cambridge.org This can be particularly useful in complex molecules for assigning the remaining proton signals. cambridge.org

Deuterium NMR (²H NMR) spectroscopy can provide valuable information about the orientation and dynamics of molecules. wikipedia.org The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electronic environment and molecular motion. wikipedia.org By selectively deuterating a molecule like Medrylamine, researchers can use ²H NMR to study the conformation and mobility of specific parts of the molecule. nih.govnih.govcambridge.org This approach is particularly powerful in solid-state NMR studies of partially ordered systems. wikipedia.org

Investigating Reaction Mechanisms via Isotopic Tracing

The use of isotopically labeled compounds, such as Medrylamine-d5 (hydrochloride), is a powerful technique in the field of pharmacology and toxicology for elucidating the intricate mechanisms of drug metabolism. By replacing five hydrogen atoms with their heavier isotope, deuterium, researchers can trace the fate of the molecule and gain insights into the rate-limiting steps of its biotransformation. This approach is particularly valuable for studying reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including Medrylamine.

The primary metabolic pathway for Medrylamine, an analogue of diphenhydramine, is N-demethylation. This reaction involves the cleavage of a carbon-hydrogen (C-H) bond on one of the N-methyl groups. The substitution of hydrogen with deuterium to create a carbon-deuterium (C-D) bond at this position introduces a significant kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. Consequently, the rate of N-demethylation is typically slower for the deuterated compound.

By comparing the metabolic rates of Medrylamine and Medrylamine-d5, researchers can determine the extent to which C-H bond cleavage is the rate-determining step in the N-demethylation reaction. A significant KIE, where the deuterated compound is metabolized more slowly, provides strong evidence that the cleavage of this bond is a critical, rate-limiting part of the reaction mechanism. This information is crucial for understanding how the drug is processed in the body and can have implications for predicting drug-drug interactions and individual variability in drug response.

Detailed Research Findings:

While specific studies on Medrylamine-d5 (hydrochloride) are not extensively available in the public domain, the principles of its use in mechanistic studies can be inferred from research on analogous deuterated compounds. For instance, studies on other deuterated drugs have demonstrated that the magnitude of the KIE can vary depending on the specific CYP isozyme involved in the metabolism. This allows researchers to probe the active site environments of different enzymes and understand their substrate preferences.

The analysis of metabolites is typically carried out using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the metabolites of Medrylamine and Medrylamine-d5, researchers can unequivocally identify the metabolites that retain the deuterium label, confirming their origin from the parent drug. The difference in mass-to-charge ratio (m/z) between the deuterated and non-deuterated fragments provides a clear signature for tracing the metabolic fate of the molecule.

Interactive Data Table: Illustrative Kinetic Isotope Effect Data

The following table provides a hypothetical yet representative dataset illustrating the type of results that would be obtained from a comparative in vitro metabolism study of Medrylamine and Medrylamine-d5 with a specific human cytochrome P450 isozyme.

| Compound | Apparent Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) |

| Medrylamine | 25 | 150 | 6.0 | 1.0 |

| Medrylamine-d5 | 28 | 75 | 2.7 | 2.2 |

This table is illustrative and based on established principles of kinetic isotope effects in drug metabolism. The values are not derived from actual experimental data for Medrylamine-d5.

This illustrative data shows that while the binding affinity (represented by Km) is similar for both compounds, the maximum rate of metabolism (Vmax) for Medrylamine-d5 is significantly lower. This leads to a lower intrinsic clearance and a KIE value of 2.2, indicating that C-H bond cleavage is a significant rate-limiting step in the metabolism of Medrylamine by this particular CYP enzyme. Such data is invaluable for building a comprehensive understanding of the drug's metabolic profile.

Fundamental Biochemical and Molecular Interaction Studies of Deuterated Amines

In Vitro Enzyme Kinetic Studies with Deuterated Substrates

The primary application of deuterated compounds like Medrylamine-d5 in biochemical research is in the study of enzyme kinetics. The increased strength of the C-D bond can slow down reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).

The investigation of KIEs is a cornerstone of mechanistic enzymology. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can gain insights into the rate-limiting steps of an enzymatic reaction. For amine compounds, a common metabolic pathway is enzymatic N-dealkylation, which often involves the cleavage of a C-H bond on the carbon adjacent to the nitrogen atom.

In studies involving deuterated amines, a significant primary KIE (typically where the ratio of the rate of the hydrogen-containing substrate to the deuterium-containing substrate, kH/kD, is greater than 2) provides strong evidence that C-H bond cleavage is a rate-determining step in the enzymatic reaction. For instance, research on the flavoprotein trimethylamine (B31210) dehydrogenase using deuterated dimethylamine (B145610) (d6-dimethylamine) has demonstrated pH-dependent isotope effects on the catalytic rate (kcat) and the specificity constant (kcat/Km). nih.govnih.gov

A hypothetical study of Medrylamine-d5 metabolism by cytochrome P450 enzymes, which are often involved in drug metabolism, could yield data similar to that observed for other deuterated amines. The following interactive table presents illustrative data from a study on a generic deuterated amine, showcasing how KIEs can be quantified.

| Enzyme System | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | KIE (kH/kD) |

| CYP Isoform A | Medrylamine | 10.5 | 50 | 0.21 | 4.2 |

| CYP Isoform A | Medrylamine-d5 | 2.5 | 52 | 0.05 | |

| CYP Isoform B | Medrylamine | 8.2 | 30 | 0.27 | 1.1 |

| CYP Isoform B | Medrylamine-d5 | 7.5 | 33 | 0.23 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The magnitude of the KIE can provide detailed information about the transition state of the reaction, thereby helping to elucidate the enzymatic reaction mechanism. A large KIE suggests a transition state where the C-H bond is significantly broken. Conversely, a KIE close to unity implies that C-H bond cleavage is not involved in the rate-limiting step of the reaction. nih.govnih.gov

Furthermore, the use of deuterated substrates can help to identify which of several possible metabolic pathways is dominant. If a molecule has multiple sites susceptible to metabolism, selective deuteration of one site will only slow the reaction if that site is a primary target for the enzyme. This approach has been instrumental in understanding the metabolism of numerous drugs. nih.gov The study of deuterated amines, such as d6-dimethylamine, has shown that the isotope effect can be pH-dependent, suggesting different rate-limiting steps or reaction pathways under different pH conditions. nih.govnih.gov

Interaction with Cellular Components in Model Systems (e.g., Isolated Organelles, Cellular Lysates)

Beyond purified enzyme systems, the study of deuterated compounds extends to more complex biological matrices to understand their interactions with various cellular components.

Non-specific binding to proteins and other components in biological matrices is a critical parameter to assess during in vitro assays, as it can significantly affect the interpretation of experimental results. High non-specific binding can lead to an underestimation of a compound's potency. Deuterated compounds like Medrylamine-d5 can be used in equilibrium dialysis or ultrafiltration assays with cellular lysates or plasma to determine the extent of non-specific binding. The stronger C-D bond is not expected to significantly alter the equilibrium of non-specific binding, which is primarily driven by hydrophobic and electrostatic interactions.

Theoretical Considerations of Deuterium (B1214612) Substitution on Molecular Binding and Recognition

The substitution of hydrogen with deuterium is generally considered a conservative change that does not significantly alter the steric or electronic properties of a molecule. Therefore, the binding affinity of a deuterated ligand to its receptor is not expected to differ substantially from its non-deuterated counterpart.

However, subtle effects on molecular binding can arise from changes in hydrogen bonding and molecular vibrations. A C-D bond is slightly shorter and less polarizable than a C-H bond, which could, in theory, lead to minor differences in van der Waals interactions and hydrogen bond strengths with a receptor. These effects are generally small but could be significant in finely tuned molecular recognition systems. Computational studies and high-resolution structural biology techniques would be required to probe these subtle theoretical considerations for the interaction of Medrylamine-d5 with its target receptors.

Impact on Hydrogen Bonding Networksmdpi.com

Hydrogen bonds are crucial non-covalent interactions that dictate molecular recognition, protein folding, and ligand-receptor binding. The replacement of hydrogen with deuterium can modulate these interactions. The fundamental basis for this modulation lies in the difference in zero-point vibrational energy between a protium- and a deuterium-containing covalent bond (e.g., C-H vs. C-D, N-H vs. N-D). nih.gov

Due to its greater mass, deuterium has a lower vibrational frequency in a covalent bond, resulting in a lower zero-point energy. nih.gov This makes the covalent bond to deuterium slightly shorter and stronger than the equivalent bond to protium. This seemingly minor change can alter the geometry and energetics of hydrogen bonds in which the molecule participates. For instance, neutron diffraction studies have shown that deuteration can shorten N–D bond distances compared to N–H bonds, which reduces the electrostatic attraction in the bond. nih.gov

| Property | X-H Bond (Protium) | X-D Bond (Deuterium) | Underlying Reason |

|---|---|---|---|

| Zero-Point Energy | Higher | Lower | Greater mass of deuterium leads to lower vibrational frequency. nih.gov |

| Bond Length | Longer | Shorter | Lower zero-point energy results in a shorter average bond distance. nih.gov |

| Bond Strength | Weaker | Stronger | More energy is required to break the shorter, more stable C-D bond. |

| Polarizability | Higher | Lower | Reduced vibrational amplitude of the C-D bond makes it less polarizable. nih.gov |

Influence on Hydrophobic Interactions

Hydrophobic interactions are a major driving force in pharmacology, influencing how a drug molecule partitions from an aqueous environment into the nonpolar binding pocket of a receptor. These interactions are governed by changes in enthalpy and entropy related to the organization of water molecules. The substitution of hydrogen with deuterium can subtly alter the nature and strength of these interactions.

The primary mechanism involves changes in van der Waals forces and polarizability. As noted, the C-D bond is shorter and has a smaller vibrational amplitude than the C-H bond. nih.gov This "stiffening" effect results in a slightly smaller molecular volume and reduced polarizability for the deuterated portion of the molecule. nih.gov

Research utilizing reversed-phase high-performance liquid chromatography (RPLC), which models the transfer of a molecule from a polar to a nonpolar environment, has provided key insights. Multiple studies have demonstrated that protiated (non-deuterated) compounds tend to bind more strongly to nonpolar stationary phases compared to their deuterated analogs. acs.orgresearchgate.net This indicates that the hydrophobic interactions are often stronger for the protiated compounds. The proposed explanation is that the more polarizable C-H bonds can engage in more effective dispersion interactions within the hydrophobic phase. acs.orgresearchgate.net In contrast, the less polarizable C-D bonds result in slightly weaker binding.

| Phenomenon | Observation | Conclusion | Reference |

|---|---|---|---|

| Reversed-Phase Chromatography | Protiated compounds generally exhibit stronger retention (binding) on nonpolar stationary phases than their deuterated isotopologues. | Hydrophobic interactions are often slightly weaker for deuterated compounds. | nih.govacs.orgresearchgate.net |

| Molecular Volume | Molecules with C-D bonds have a slightly smaller average molecular volume than those with C-H bonds. | Deuteration can subtly alter the steric fit of a molecule within a binding site. | nih.gov |

| Dispersion Forces | The lower polarizability of C-D bonds leads to weaker van der Waals / dispersion interactions. | The enthalpic contribution to hydrophobic binding may be reduced upon deuteration. | acs.orgresearchgate.net |

Computational and Theoretical Investigations on Medrylamine D5 Hydrochloride

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic and structural properties of molecules. These methods can elucidate the subtle changes that occur upon isotopic substitution.

Electronic Structure Analysis of Deuterated Analogues

The primary effect of deuteration on the electronic structure of a molecule is subtle and mainly stems from the change in vibrational frequencies due to the heavier mass of deuterium (B1214612). This alteration in zero-point vibrational energy (ZPVE) can lead to minor changes in bond lengths and angles. For deuterated analogues like Medrylamine-d5, the C-D bonds are slightly shorter and stronger than the corresponding C-H bonds. This is a consequence of the lower ZPVE of the C-D bond, which means it sits lower in its potential energy well.

Computational studies on Diphenhydramine (B27) have also explored its conformational preferences, revealing intramolecular interactions that contribute to its stability wisc.edu. The fundamental electronic properties calculated for the parent compound, such as atomic charges and electrostatic potential maps, are expected to be largely transferable to the deuterated analogue, forming a solid foundation for understanding its behavior.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For Medrylamine-d5, these predictions would be particularly valuable for confirming isotopic incorporation and for structural elucidation.

Vibrational Spectroscopy: The most significant and predictable spectroscopic change upon deuteration occurs in the vibrational spectra. The stretching and bending frequencies of the C-D bonds are significantly lower than those of the C-H bonds due to the increased mass of deuterium. DFT calculations can accurately predict these isotopic shifts. For example, the C-H stretching vibrations in an aromatic ring typically appear in the 3000-3100 cm⁻¹ region of an IR spectrum. For Medrylamine-d5, the corresponding C-D stretches would be predicted to appear at a much lower frequency, approximately in the 2200-2300 cm⁻¹ region. Computational studies have been performed to analyze the vibrational signatures of Diphenhydramine, providing a reference point for such predictions researchgate.net.

NMR Spectroscopy: Isotopic substitution also affects NMR spectra. Replacing ¹H with ²H (deuterium) results in the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. Furthermore, deuterium substitution can cause small but measurable shifts in the resonances of nearby ¹H or ¹³C nuclei, known as isotope shifts. These effects, while small, can be predicted using advanced computational methods that calculate NMR shielding tensors.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their flexibility, conformational changes, and interactions with their environment.

Influence of Deuteration on Molecular Flexibility and Dynamics

For the parent compound, Diphenhydramine, conformational analysis has been a subject of study, with simulations helping to identify stable conformers and the energy barriers between them uni-regensburg.deresearchgate.net. Applying the known effects of deuteration from general studies to the specific case of Medrylamine-d5 would suggest a modest dampening of the phenyl ring's vibrational motions.

Intermolecular Interactions and Solvation Effects

The interactions of a molecule with its surroundings, particularly the solvent, are crucial for its behavior. MD simulations are well-suited to explore these interactions. The strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, can be subtly modified by deuteration. The shorter, stronger C-D bond can lead to minor alterations in the molecule's surface and its electrostatic potential, which can then affect how it interacts with solvent molecules or a biological receptor.

| Computational Method | Property Investigated | Relevance to Medrylamine-d5 (hydrochloride) | Key Findings/Predictions |

|---|---|---|---|

| Quantum Chemistry (DFT) | Electronic Structure | Predicts changes in bond lengths and vibrational energies due to deuteration. | C-D bonds are slightly shorter and stronger than C-H bonds; ZPVE is lower for C-D bonds. |

| Quantum Chemistry (DFT) | Spectroscopic Properties | Predicts shifts in IR and NMR spectra for isotopic verification. | Significant lowering of C-D vibrational frequencies compared to C-H; predictable isotope shifts in NMR. |

| Molecular Dynamics (MD) | Molecular Flexibility | Investigates the effect of increased mass on conformational dynamics. | Potential for slightly reduced amplitude of vibrations and altered conformational preferences. |

| Molecular Dynamics (MD) | Solvation Effects | Models interactions with solvent molecules. | Subtle changes in hydrogen/deuterium bonding and solvent structuring around the deuterated ring. |

In Silico Modeling of Isotopic Effects on Reaction Energetics

One of the most significant applications of isotopic substitution is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In silico modeling is a powerful tool for predicting and understanding these effects.

Theoretical calculations, particularly using DFT, can be used to model the potential energy surface of a reaction. This involves locating the transition state structure and calculating the vibrational frequencies for both the normal (all-¹H) and the isotopically labeled (e.g., deuterated) species. The difference in zero-point vibrational energies between the reactant and the transition state is altered upon isotopic substitution. Because the C-D bond is stronger and has a lower ZPVE than the C-H bond, more energy is typically required to break it.

If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction, leading to a "primary" KIE (kH/kD > 1). The magnitude of the KIE can provide insight into the geometry of the transition state. Computational models can predict the KIE by calculating the vibrational frequencies at the reactant and transition states for both isotopic forms.

For Medrylamine-d5, the deuteration is on a phenyl ring that is not typically directly involved in metabolic bond-breaking reactions. Therefore, one would primarily expect to see "secondary" KIEs, which are smaller effects that arise from isotopic substitution at a position adjacent to the reaction center. For example, if metabolism occurs on the ethylamine side chain, the deuteration on the phenyl ring could still influence the reaction rate through steric or electronic effects that slightly alter the stability of the transition state. In silico models could be used to predict the magnitude of these small secondary KIEs, which could help to elucidate the transition state structure of its metabolic pathways. While specific studies on Medrylamine are absent, the methodology for using deuterated analogs to probe reaction mechanisms via KIE is well-established in computational chemistry researchgate.net.

Future Research Directions and Emerging Applications of Deuterated Amines

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated molecules is moving beyond simple precursors, with a growing emphasis on developing selective and efficient methods for introducing deuterium (B1214612) into complex organic structures. researchgate.netresearchgate.net This is crucial for creating novel deuterated pharmaceuticals and sophisticated molecular probes for research. doi.org Two primary approaches exist: multi-step synthesis from deuterated starting materials and isotope exchange, where deuterium is introduced into a final molecule or an intermediate. researchgate.netdoi.org

Recent advancements have focused on late-stage deuteration, which allows for the modification of complex molecules without needing to redesign the entire synthesis. Key emerging strategies include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. researchgate.net Advances in this area include the use of directing groups with noble-metal catalysts and the development of ruthenium and homogeneous iron complexes for selective HIE. researchgate.net Photocatalysis has also emerged as a powerful tool for HIE reactions, particularly for C(sp³)–H bonds adjacent to amino groups. researchgate.net

Catalytic Transfer Deuteration: These methods use a deuterium source like heavy water (D₂O) or deuterated ethanol (B145695) (C₂D₅OD) to transfer deuterium to a molecule, often an alkene or alkyne, via a metal catalyst. marquette.edu This approach offers a way to achieve high-purity deuteration selectively. marquette.edu For instance, iridium-based catalysts have been used for the transfer deuteration of unsaturated carbon-carbon bonds. marquette.edu

Ionic Liquid Catalysis: Ionic liquids have been explored as catalysts for H/D exchange reactions. This method can operate under mild pH conditions and avoids the need for metal catalysts, offering a potentially greener route to deuteration. doi.org

| Deuteration Strategy | Description | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D, often using metal catalysts (e.g., Ru, Ir) or photocatalysis. researchgate.net | Enables late-stage functionalization of complex molecules. researchgate.net |

| Catalytic Transfer Deuteration | A catalyst (e.g., Ir, Cu, Pd) facilitates the transfer of deuterium from a source (e.g., D₂O) to the target molecule. marquette.edu | Offers high selectivity and can overcome challenges in making high-purity deuterated compounds. marquette.edu |

| Ionic Liquid Catalysis | Utilizes ionic liquids to catalyze the H/D exchange, often under mild conditions. doi.org | Metal-free, can operate at mild pH, and simplifies purification. doi.org |

| Reductive & Dehalogenative Deuteration | Involves the reduction of unsaturated bonds or the replacement of halogens with deuterium, sometimes using nanoelectrodes. researchgate.net | Provides specific pathways for deuterium incorporation where other methods may not be suitable. researchgate.net |

Exploration of Advanced Analytical Techniques for Trace Analysis

As deuterated compounds become more prevalent, particularly in pharmaceuticals, the need for precise analytical methods to determine their concentration and isotopic purity becomes critical. bvsalud.org Deuterium isotopic impurities, which include molecules with incorrect numbers of deuterium atoms (isotopologues) or deuterium in the wrong positions (isotopomers), can affect the safety and efficacy of a drug. bvsalud.org While standard techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used, advanced methods are being explored for more detailed and trace-level analysis. doi.orgnist.gov

Key analytical techniques and future directions include:

Mass Spectrometry (MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and other high-resolution MS techniques are invaluable for separating and detecting ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a powerful tool for determining the specific sites of deuteration within a molecule and quantifying the degree of deuterium incorporation. bvsalud.org

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique provides highly precise information about the isotopic composition of a molecule in the gas phase and can unambiguously identify the location of deuterium atoms. brightspec.com

| Analytical Technique | Principle of Operation | Application in Deuterated Compound Analysis |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. wikipedia.org | Quantifies the relative abundance of different isotopologues and is used for trace analysis. nist.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. youtube.com | Determines the precise location and percentage of deuterium incorporation at specific atomic sites. bvsalud.org |

| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase, which are highly sensitive to mass distribution. brightspec.com | Provides an unambiguous determination of isotopic purity and the site of deuteration. brightspec.com |

Expansion of Isotopic Tracing Applications in Systems Biology Research (non-human, non-clinical)

Stable isotope tracers, including deuterated compounds, are fundamental tools for mapping the flow of atoms through metabolic networks. nih.gov In non-human and non-clinical systems biology, these tracers allow researchers to directly observe the activity of metabolic pathways in vivo, providing insights that cannot be gained from measuring metabolite concentrations alone. nih.govnih.gov

In a typical experiment, an isotopically labeled nutrient, such as ¹³C-glucose or a deuterated amino acid, is introduced into a biological system (e.g., cultured cells or model organisms). nih.govspringernature.com Mass spectrometry or NMR is then used to track the labeled atoms as they are incorporated into downstream metabolites. nih.gov This approach can reveal:

Metabolic Flux: By analyzing the pattern and rate of isotope incorporation, researchers can quantify the flow of metabolites through different pathways (flux), providing a dynamic picture of cellular metabolism. nih.gov

Inter-tissue Metabolic Crosstalk: Whole-body tracing studies in model organisms can decipher how different organs exchange and utilize nutrients. nih.gov For example, recent computational tools like MSITracer can analyze mass spectrometry imaging data to visualize how labeled nutrients are processed and transported between tissues like the liver, kidney, and brain. nih.gov

Nutrient Partitioning: Isotope tracing can show how organisms partition nutrients, for instance, whether they are oxidized for immediate energy or stored for later use. youtube.com This is particularly useful in studying the metabolic basis of diseases in animal models. youtube.com

These methods are advancing our understanding of how metabolic networks function and adapt in various physiological and pathological states, entirely within a research context. wikipedia.org

Theoretical Advancements in Predicting Isotopic Effects on Chemical and Biochemical Processes

The consequences of isotopic substitution, known as isotope effects, are quantum mechanical in nature. minsocam.org The primary kinetic isotope effect (KIE) arises because a bond to a heavier isotope (like deuterium) has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. libretexts.orglibretexts.org This difference in bond strength leads to slower reaction rates when a C-H bond cleavage is part of the rate-determining step. princeton.edunih.gov

Predicting the magnitude of these effects is crucial for designing deuterated drugs and for interpreting mechanistic studies. rsc.org Modern computational chemistry is playing an increasingly important role in this area. rsc.org Theoretical advancements focus on:

Transition State Modeling: By calculating the properties of the transition state of a reaction, computational models can predict the KIE. rsc.org This provides detailed information that can confirm or rule out proposed reaction mechanisms. rsc.org

Vibrational Frequency Analysis: Isotope effects are fundamentally linked to changes in the vibrational frequencies of bonds upon isotopic substitution. princeton.edu Quantum chemical calculations can accurately predict these frequencies for both the reactant and the transition state, allowing for a precise calculation of the expected KIE. rsc.org

Multi-scale Modeling: In complex biological systems like enzymes, predicting isotope effects requires integrating quantum mechanical calculations of the active site with classical models of the surrounding protein environment. These multi-scale approaches are becoming more sophisticated, offering deeper insights into enzymatic reaction mechanisms.

These theoretical predictions not only complement experimental findings but also guide the design of new deuterated molecules with desired properties, accelerating research and development in medicinal chemistry and enzymology. rsc.orgtue.nl

Q & A

Q. How is Medrylamine-d5 (hydrochloride) synthesized, and what analytical techniques confirm its structural integrity and isotopic purity?

Medrylamine-d5 (hydrochloride) is typically synthesized via hydrogen-deuterium exchange reactions under controlled conditions, often using deuterated solvents or catalysts. Key steps include purification via recrystallization or chromatography to isolate the deuterated compound. Structural confirmation requires ¹H/²H NMR to verify deuterium incorporation at specific positions, while high-resolution mass spectrometry (HRMS) quantifies isotopic purity (>98% d5). High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity (>97%) by resolving non-deuterated impurities .

Q. What are the recommended storage conditions for Medrylamine-d5 (hydrochloride) to ensure long-term stability?

Store the compound in air-tight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and isotopic exchange. Stability studies indicate <5% degradation over 24 months under these conditions. Monitor batch integrity using periodic HPLC-UV or LC-MS/MS analyses to detect hydrolysis byproducts or isotopic dilution .

Q. Which spectroscopic methods are most effective for quantifying Medrylamine-d5 (hydrochloride) in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (LOQ: 0.1 ng/mL) and specificity in distinguishing isotopic analogs. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix effects. Internal standards (e.g., deuterated analogs of related metabolites) improve accuracy. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation in purified extracts .

Advanced Research Questions

Q. How can researchers design experiments to assess the isotope effect of Medrylamine-d5 in pharmacokinetic studies?

Use a crossover study design comparing deuterated (Medrylamine-d5) and non-deuterated (Medrylamide) forms in the same animal model. Monitor plasma concentrations via LC-MS/MS at timed intervals to calculate pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, t₁/₂). Isotope effects manifest as differences in metabolic clearance rates, particularly in cytochrome P450-mediated pathways. Control for variables like diet, age, and hepatic enzyme activity to isolate deuterium-related effects .

Q. What methodologies resolve contradictions in metabolic stability data between in vitro and in vivo studies of Medrylamine-d5 (hydrochloride)?

Contradictions often arise from disparities in enzyme kinetics (e.g., microsomal vs. hepatic systems) or protein binding. Conduct species-specific hepatocyte assays to mirror in vivo metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro clearance data with organ perfusion rates. Validate models with portal vein sampling in rodents to capture first-pass metabolism dynamics .

Q. How should researchers optimize extraction protocols for Medrylamine-d5 (hydrochloride) from plasma samples to minimize analyte degradation?

Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to enhance recovery (>85%) while reducing phospholipid interference. Add acidic stabilizers (e.g., 0.1% formic acid) to prevent hydrolysis. For stability, process samples at 4°C and analyze within 24 hours. Validate protocols using isotope dilution assays with deuterated internal standards to correct for extraction efficiency variability .

Q. What strategies validate the selectivity and sensitivity of bioanalytical assays for Medrylamine-d5 in multi-component formulations?

Follow ICH M10 guidelines for method validation. Test selectivity by spiking plasma with structurally related compounds (e.g., histamine analogs) and assessing cross-reactivity via MRM transitions in LC-MS/MS. For sensitivity, establish a linear range (0.1–1000 ng/mL) with R² >0.99. Include matrix effect tests using post-column infusion to evaluate ion suppression/enhancement. Cross-validate with high-resolution orbitrap MS for confirmatory analysis .

Q. What parameters are critical during the synthesis of deuterated compounds like Medrylamine-d5 to ensure high isotopic purity?

Monitor reaction temperature (20–25°C) to prevent back-exchange of deuterium. Use deuterated reagents (e.g., D₂O, CD₃OD) and anhydrous conditions. Post-synthesis, employ preparative HPLC with deuterium-stable mobile phases (e.g., 0.1% DCl in D₂O). Confirm isotopic purity (>98%) via ²H NMR and isotope ratio mass spectrometry (IRMS) . Store intermediates under inert gas to avoid atmospheric moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.